molecular formula C9H12N6 B13286260 9-(Pyrrolidin-3-yl)-9H-purin-6-amine

9-(Pyrrolidin-3-yl)-9H-purin-6-amine

Cat. No.: B13286260
M. Wt: 204.23 g/mol
InChI Key: HDALOYKGCBBPOR-UHFFFAOYSA-N
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Description

9-(Pyrrolidin-3-yl)-9H-purin-6-amine is a compound that features a pyrrolidine ring fused to a purine scaffold. This unique structure makes it an interesting subject for various scientific studies, particularly in medicinal chemistry. The pyrrolidine ring is known for its versatility in drug discovery, contributing to the stereochemistry and three-dimensional coverage of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Pyrrolidin-3-yl)-9H-purin-6-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the purine scaffold. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of robust catalysts and readily available starting materials would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9-(Pyrrolidin-3-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the purine scaffold.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the purine scaffold.

Scientific Research Applications

9-(Pyrrolidin-3-yl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(Pyrrolidin-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The pyrrolidine ring contributes to the binding affinity and selectivity of the compound towards its targets. The purine scaffold allows for interactions with nucleotide-binding sites, making it a potential inhibitor of enzymes like kinases .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered ring.

    Purine: The parent scaffold without the pyrrolidine ring.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness: 9-(Pyrrolidin-3-yl)-9H-purin-6-amine is unique due to its combination of a pyrrolidine ring and a purine scaffold. This dual structure provides enhanced three-dimensional coverage and potential for diverse biological activities .

Properties

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

9-pyrrolidin-3-ylpurin-6-amine

InChI

InChI=1S/C9H12N6/c10-8-7-9(13-4-12-8)15(5-14-7)6-1-2-11-3-6/h4-6,11H,1-3H2,(H2,10,12,13)

InChI Key

HDALOYKGCBBPOR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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